molecular formula C24H27N5O2 B2730081 N-(3-{[3-(azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)acetamide CAS No. 1251633-09-6

N-(3-{[3-(azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)acetamide

Cat. No. B2730081
CAS RN: 1251633-09-6
M. Wt: 417.513
InChI Key: NQVJIRIGRUBOTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-{[3-(azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)acetamide is a useful research compound. Its molecular formula is C24H27N5O2 and its molecular weight is 417.513. The purity is usually 95%.
The exact mass of the compound N-(3-{[3-(azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(3-{[3-(azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-{[3-(azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

Research by Coleman et al. (2000) on chloroacetamide herbicides and their metabolism in human and rat liver microsomes highlights the importance of understanding the metabolic pathways of compounds with acetamide structures. The study's findings on the metabolic activation pathways leading to carcinogenic products underline the significance of metabolic studies in evaluating compound safety and biological effects (Coleman, Linderman, Hodgson, & Rose, 2000).

Hydrogen, Stacking, and Halogen Bonding in Acetamide Derivatives

Gouda et al. (2022) investigated N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide's structure and interactions, using techniques like X-ray diffraction and DFT calculations. This research demonstrates the compound's potential in materials science and pharmacology, especially in designing compounds with specific electronic or structural properties (Gouda, Ferjani, Abd El‐Lateef, Khalaf, Shaaban, & Yousef, 2022).

Antibacterial Agents Derived from Acetamide Derivatives

Ramalingam, Ramesh, and Sreenivasulu (2019) synthesized antibacterial agents from derivatives of 2-phenyl-1,8-naphthyridin-3-yl acetamides, highlighting the utility of naphthyridine and acetamide frameworks in developing new antimicrobial compounds. Their work contributes to the ongoing search for novel antibacterial agents to combat resistant bacteria strains (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Metabolic Phenotyping in Clinical Studies

Coen (2015) reviewed the application of metabolic phenotyping in studying acetaminophen metabolism and hepatotoxicity. While not directly related to the specified compound, this research underscores the broader application of metabolic studies in understanding the effects of various compounds on human health, including potential toxicities and metabolic pathways (Coen, 2015).

properties

IUPAC Name

N-[3-[[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O2/c1-16-10-11-20-22(28-19-9-7-8-18(14-19)27-17(2)30)21(15-25-23(20)26-16)24(31)29-12-5-3-4-6-13-29/h7-11,14-15H,3-6,12-13H2,1-2H3,(H,27,30)(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQVJIRIGRUBOTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=CC=C3)NC(=O)C)C(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-{[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)acetamide

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